![molecular formula C16H23NO6 B13393850 N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide](/img/structure/B13393850.png)
N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is a monosaccharide derivative with a unique structure that makes it a crucial component in pharmaceutical research. This compound is widely used in the biomedical industry for the development of drugs and research into various diseases. Its structure allows it to target specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside typically involves the glycosylation of a suitable acceptor with a protected glucosamine donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to promote the glycosylation reaction. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards. The production is carried out in cleanroom environments to prevent contamination and ensure the highest quality of the compound.
化学反応の分析
Types of Reactions
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like sodium periodate, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamido groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include aldehyde, alcohol, and substituted derivatives, which can be further utilized in various chemical and biological applications.
科学的研究の応用
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying glycosylation processes and enzyme activities.
Medicine: Utilized in the development of drugs targeting specific pathways, such as glycosylation inhibitors for cancer therapy.
Industry: Employed in the production of glycosylated compounds for various industrial applications.
作用機序
The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It acts as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response.
類似化合物との比較
Similar Compounds
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Another glucosamine derivative with similar applications in glycosylation studies.
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Used as a building block for the synthesis of N-acetyl muramic acid and similar compounds.
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Inhibits O-linked glycosylation and disrupts glycoprotein targeting in cell lines.
Uniqueness
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is unique due to its specific structure, which allows it to be used in targeted drug delivery and glycosylation processes. Its ability to interact with specific molecular pathways makes it a valuable tool in pharmaceutical research and development.
特性
分子式 |
C16H23NO6 |
|---|---|
分子量 |
325.36 g/mol |
IUPAC名 |
N-[5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19) |
InChIキー |
CQYQHQHAWKRHIV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





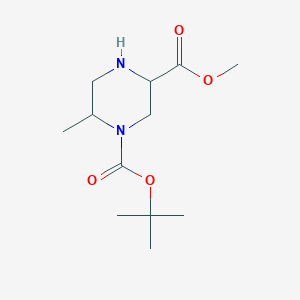
![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)
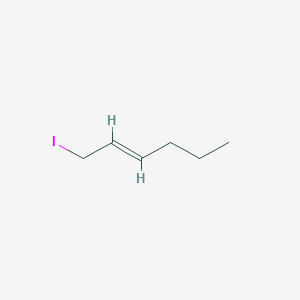
![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)
![3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B13393823.png)
![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
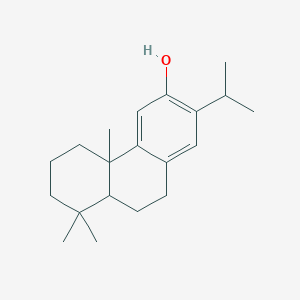
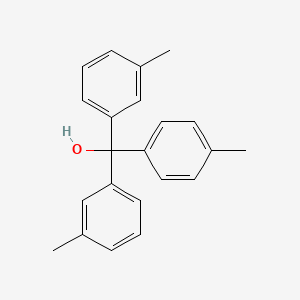
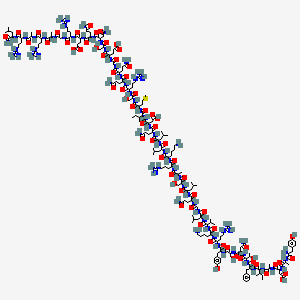
![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)
